Moexiprilat-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30N2O7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1/i4D,5D,6D,7D,8D |
InChI Key |
CMPAGYDKASJORH-XKCVKMNPSA-N |
Synonyms |
(3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid; [3S-[2[R*(R*)],3R*]]-2-[2-[(1-_x000B_Carboxy-3-(phenyl-d5)propyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3- |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Moexiprilat-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of moexiprilat-d5 as an internal standard in the quantitative analysis of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril. This document is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development and validation, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Imperative for Internal Standards in Bioanalysis
Accurate quantification of drug molecules and their metabolites in complex biological matrices such as plasma, serum, and urine is fundamental to pharmacokinetic and pharmacodynamic studies. However, the inherent variability of analytical procedures, including sample preparation, instrument response, and matrix effects, can significantly impact the precision and accuracy of these measurements. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for these variations.
An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, thereby experiencing similar behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" for LC-MS/MS assays due to their near-identical chemical structure and chromatographic behavior to the unlabeled analyte.[1]
Mechanism of Action of this compound as an Internal Standard
This compound is a deuterated analog of moexiprilat, where five hydrogen atoms have been replaced with deuterium. This subtle alteration in mass allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical and physical properties remain virtually identical.
The core principle behind using this compound is that it is added at a known, constant concentration to all samples, including calibration standards and quality control samples, at the earliest stage of the sample preparation process. By tracking the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized.
Key aspects of the mechanism include:
-
Co-elution and Ionization: this compound is designed to co-elute with moexiprilat from the liquid chromatography column.[1] This ensures that both compounds experience the same degree of ion suppression or enhancement caused by co-eluting matrix components in the mass spectrometer's ion source.[1]
-
Correction for Extraction Inefficiency: Any loss of the analyte during sample extraction and processing will be mirrored by a proportional loss of the internal standard. The analyte/IS ratio, therefore, remains constant, correcting for incomplete and variable recovery.
-
Compensation for Injection Volume Variability: Minor variations in the volume of sample injected into the LC-MS/MS system will affect both the analyte and the internal standard equally, leaving their ratio unchanged.
-
Normalization of Instrument Response: Fluctuations in the mass spectrometer's sensitivity over time will be compensated for, as both the analyte and the internal standard will be affected to the same extent.
The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for analytical variability.
Caption: Logical workflow of analytical variability correction using a deuterated internal standard.
Representative Experimental Protocol
While a specific, publicly available, validated method for the quantification of moexiprilat using this compound is not detailed in the provided search results, a representative experimental protocol can be constructed based on established methods for similar ACE inhibitors and general best practices in bioanalytical chemistry. The following protocol is a synthesized example and should be fully validated before implementation.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for sample preparation.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Moexiprilat) | m/z 471.2 -> 234.1 (representative) |
| MRM Transition (this compound) | m/z 476.2 -> 239.1 (representative) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
Quantitative Data and Method Performance
The following tables summarize representative quantitative data that would be expected from a validated LC-MS/MS method for moexiprilat using this compound as an internal standard.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Moexiprilat | 2.5 | 471.2 | 234.1 |
| This compound | 2.5 | 476.2 | 239.1 |
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression Model | Weighted (1/x²) linear |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Conclusion
This compound serves as an exemplary internal standard for the quantitative determination of moexiprilat in biological matrices by LC-MS/MS. Its mechanism of action relies on its near-identical physicochemical properties to the analyte, which allows for the effective correction of analytical variability. The use of this compound, in conjunction with a well-validated bioanalytical method, is crucial for obtaining high-quality pharmacokinetic data essential for drug development and clinical research. The representative protocol and performance data provided in this guide offer a solid foundation for the development and implementation of such a method.
References
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Moexiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of Moexiprilat-d5, the deuterated internal standard of the active metabolite of Moexipril. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and offers a comprehensive experimental protocol for its analysis.
Introduction to Moexiprilat and its Deuterated Analog
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active form, Moexiprilat. For quantitative bioanalysis using mass spectrometry, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise measurements. The five deuterium atoms are located on the phenyl ring of the phenylethyl moiety. Understanding the fragmentation pattern of this internal standard is essential for developing robust and reliable LC-MS/MS methods.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound is predicted based on the known fragmentation of Moexipril and other ACE inhibitors, taking into account the mass shift introduced by the five deuterium atoms. In positive ion electrospray ionization (ESI+), this compound is expected to form a protonated molecule [M+H]⁺ at m/z 476.2.
The primary fragmentation pathways involve the cleavage of amide bonds and the loss of small neutral molecules. The key fragment ions are summarized in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Ion Structure/Description |
| 476.2 ([M+H]⁺) | 280.1 | C9H5D5O2 | Cleavage of the amide bond, loss of the deuterated phenylacetyl group. |
| 476.2 ([M+H]⁺) | 206.1 | C14H17N2O4 | Cleavage of the amide bond, formation of the deuterated phenylethylamine fragment. |
| 476.2 ([M+H]⁺) | 192.1 | C15H17D5N2O2 | Loss of the deuterated phenylethyl group and subsequent rearrangement. |
Table 1: Predicted MS/MS Fragmentation of this compound
The fragmentation primarily occurs at the two amide linkages and the bond between the tetrahydroisoquinoline and the adjacent carbonyl group. The presence of the five deuterium atoms on the phenyl ring results in a +5 Da mass shift for any fragment containing this moiety.
Visualization of the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized as follows:
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed methodology for the analysis of this compound, synthesized from common practices in the literature for Moexipril and Moexiprilat quantification.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions over 0.5 minutes, and equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Liquid Chromatography Parameters
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Parameters
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Moexiprilat | 471.2 | 206.1 | 25 | 100 |
| This compound | 476.2 | 206.1 | 25 | 100 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
Experimental Workflow Visualization
The overall experimental workflow for the quantification of Moexiprilat using this compound as an internal standard is depicted below.
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound, along with a detailed experimental protocol for its use as an internal standard in quantitative bioanalysis. The provided information and visualizations serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating the development and validation of robust analytical methods for Moexiprilat.
A Technical Guide to the Isotopic Purity and Stability of Moexiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Moexiprilat-d5, a deuterated analog of Moexiprilat. Moexiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, used in the management of hypertension. The deuterium-labeled form, this compound, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices. This guide outlines the methodologies for assessing its isotopic purity and stability, presents available data, and discusses the underlying chemical principles.
Isotopic Purity of this compound
Isotopic purity is a critical parameter for any deuterated standard, as it directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the deuterated compound in relation to its non-deuterated and partially deuterated counterparts. While a specific Certificate of Analysis for this compound with a stated isotopic purity was not publicly available within the scope of this review, the following sections detail the standard experimental protocols used to determine this crucial attribute.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available deuterated standards is typically high, often exceeding 98%. This ensures minimal interference from the unlabeled analyte during mass spectrometry-based detection. The data in the table below is representative of typical specifications for such compounds, although it is essential to refer to the vendor-specific Certificate of Analysis for lot-specific values.
| Parameter | Typical Specification | Analytical Technique |
| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS) |
| Chemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Deuterium Incorporation | Nominal +5 AMU | Mass Spectrometry (MS) |
Experimental Protocol for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using mass spectrometry, often coupled with a chromatographic separation technique like HPLC.
Objective: To quantify the percentage of this compound relative to its isotopologues (d0 to d4).
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Serial dilutions are made to create a working solution at a concentration appropriate for the mass spectrometer's sensitivity.
-
-
Chromatographic Separation (LC-MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used.[1][2]
-
Chromatographic Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is used.
-
Injection: A small volume (e.g., 5-10 µL) of the sample is injected into the HPLC system.
-
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]+.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to detect all isotopologues of Moexiprilat.
-
Data Analysis: The relative abundance of the ion peaks corresponding to the unlabeled Moexiprilat (d0) and the deuterated isotopologues (d1, d2, d3, d4, and d5) are measured. The isotopic purity is calculated as the ratio of the peak area of the d5 isotopologue to the sum of the peak areas of all isotopologues.[1]
-
Workflow for Isotopic Purity Determination:
Caption: Experimental workflow for the determination of this compound isotopic purity.
Stability of this compound
The stability of this compound is a critical factor for its use as an internal standard. This encompasses both the chemical stability of the molecule and the isotopic stability (i.e., the resistance of the deuterium atoms to exchange with protons).
Quantitative Data on Stability
| Stress Condition | Moexipril Degradation | Potential Impact on this compound |
| Acidic Hydrolysis (0.1 N HCl, 80°C) | Significant Degradation | Potential hydrolysis of the ester and amide bonds. |
| Basic Hydrolysis (0.1 N NaOH, 80°C) | Significant Degradation | Potential hydrolysis of the ester and amide bonds. |
| Oxidative (3% H₂O₂, RT) | Significant Degradation | Oxidation of the tetrahydroisoquinoline ring system. |
| Photolytic (UV light) | Degradation Observed | Potential for photodegradation. |
| Thermal (100°C) | Stable | The core structure is relatively stable to dry heat. |
Data summarized from forced degradation studies on Moexipril.[3][4]
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Stress Conditions:
-
Acidic: this compound solution is treated with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Basic: this compound solution is treated with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative: this compound solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photolytic: this compound solution is exposed to UV light (e.g., 254 nm) and/or visible light.
-
Thermal: A solid sample of this compound is exposed to elevated temperatures (e.g., 80-100°C).
-
-
Sample Analysis:
-
A stability-indicating HPLC method is used to separate the parent compound from any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
-
Detection is typically performed using a UV detector, and peak purity can be assessed with a photodiode array (PDA) detector.
-
LC-MS/MS can be used to identify the structure of the degradation products by analyzing their fragmentation patterns.[3][4]
-
-
Isotopic Stability (H/D Exchange):
-
To assess the stability of the deuterium labels, this compound is incubated under various pH conditions (acidic, neutral, basic) in non-deuterated solvents for an extended period.
-
The sample is then analyzed by mass spectrometry to determine if there has been any exchange of deuterium for hydrogen, which would be indicated by a shift in the mass spectrum towards lower masses.
-
Logical Flow of Stability Testing:
Caption: Logical workflow for assessing the stability of this compound.
Mechanism of Action: Signaling Pathway
Moexiprilat, the active form of Moexipril, is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.
The RAAS Pathway and ACE Inhibition:
The RAAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II binds to its receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and increased sympathetic nervous system activity, all of which contribute to an increase in blood pressure.
Moexiprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This leads to a reduction in angiotensin II levels, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Moexiprilat.
Conclusion
This compound is an indispensable tool for the accurate quantification of Moexiprilat in research and clinical settings. Its utility is fundamentally dependent on its high isotopic purity and stability. This guide has outlined the standard methodologies for the characterization of these critical attributes. While specific data for this compound may vary by manufacturer, the principles and protocols described herein provide a robust framework for its evaluation and reliable use. Researchers and drug development professionals should always refer to the lot-specific Certificate of Analysis and perform appropriate validation studies to ensure the integrity of their analytical results.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Moexipril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of moexipril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3] This document summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its mechanism of action and metabolic pathway.
Core Physicochemical Characteristics
Moexipril hydrochloride is a fine, white to off-white powder. Its fundamental properties are crucial for formulation development, stability assessment, and understanding its pharmacokinetic profile.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of moexipril hydrochloride.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₄N₂O₇·HCl | [4][5] |
| Molecular Weight | 535.03 g/mol | [1][4][6][7] |
| Melting Point | 141-161 °C | [1][4] |
| Solubility | Soluble in distilled water (approx. 10% w/v at room temp) | |
| Insoluble in ethanol | [8] | |
| LogP (Partition Coefficient) | 2.7 | |
| pKa (Strongest Acidic) | 3.46 (Predicted) | [9] |
| pKa (Strongest Basic) | 5.2 (Predicted) | [9] |
Mechanism of Action and Metabolic Activation
Moexipril hydrochloride is a prodrug that undergoes in-vivo bioactivation to its pharmacologically active metabolite, moexiprilat.[2][6] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.
Metabolic Activation of Moexipril
The activation of moexipril to moexiprilat occurs in the liver through the hydrolysis of its ethyl ester group.[2]
Signaling Pathway: Inhibition of the Renin-Angiotensin System
Moexiprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] This leads to vasodilation and a reduction in blood pressure. The inhibition of ACE also leads to an increase in bradykinin levels, which contributes to the antihypertensive effect.
Experimental Protocols for Physicochemical Characterization
The determination of moexipril hydrochloride's physicochemical properties relies on various analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A validated stability-indicating HPLC method is crucial for determining the purity of moexipril hydrochloride and for its quantification in pharmaceutical dosage forms.[10]
Workflow for HPLC Analysis
Typical HPLC Parameters:
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[11][12] A gradient elution may be employed to separate the main compound from its impurities.[10]
-
Stationary Phase: A reversed-phase column, such as a C18 or phenyl stationary phase, is typically used.[10][13]
-
Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is common.[11][13]
-
Detection: UV detection is generally performed at a wavelength between 210 nm and 238 nm.[10][14]
-
Diluent: A mixture of acetonitrile and water is often used as the diluent.[11][12]
Spectrophotometric Methods
First-order derivative UV spectrophotometry can be used for the determination of moexipril hydrochloride in pharmaceutical formulations.[14]
-
Solvent: Methanol is a suitable solvent for spectrophotometric analysis.[14]
-
Analytical Wavelength: The determination is typically carried out at the zero-crossing point of the first derivative spectrum, which for moexipril hydrochloride in methanol is around 238 nm.[14]
Solubility Determination
The equilibrium solubility of moexipril hydrochloride can be determined by adding an excess amount of the compound to a specific solvent (e.g., distilled water, buffers of different pH). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved drug is determined by a suitable analytical method like HPLC or UV spectrophotometry.
Partition Coefficient (LogP) Determination
The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.[15]
-
Pre-saturation: 1-octanol and an aqueous buffer (e.g., phosphate buffer pH 7.4) are mutually saturated.
-
Partitioning: A known amount of moexipril hydrochloride is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is achieved.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of moexipril hydrochloride in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Stability Profile
Moexipril hydrochloride is susceptible to degradation, particularly through hydrolysis.[10] Stability studies are essential to ensure the quality and shelf-life of the drug product.
-
Forced Degradation Studies: To understand the degradation pathways, moexipril hydrochloride is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[10] The degradation products are then identified and characterized.
-
Excipient Compatibility: Studies have shown that moexipril hydrochloride can be incompatible with certain excipients, such as magnesium stearate, especially in the presence of moisture, which can accelerate its degradation.[16][17][18] Glyceryl behenate has been suggested as a more suitable lubricant.[16][17] Basic excipients in wet granulations have been found to suppress degradation.[18]
This technical guide provides a foundational understanding of the physicochemical properties of moexipril hydrochloride. For further in-depth analysis, it is recommended to consult the cited literature and relevant pharmacopeial monographs.
References
- 1. Moexipril HCl | CAS#:82586-52-5 | Chemsrc [chemsrc.com]
- 2. Moexipril - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Moexipril [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Moexipril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, moexipril hydrochloride: dry powder vs wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Moexiprilat-d5 for Preliminary Pharmacokinetic Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Moexiprilat-d5 as an internal standard for the preliminary pharmacokinetic screening of moexipril, a potent angiotensin-converting enzyme (ACE) inhibitor. Moexipril is a prodrug that is rapidly converted in the body to its active metabolite, moexiprilat.[1][2] Accurate quantification of moexiprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[3]
Physicochemical Properties and Pharmacokinetics of Moexipril and Moexiprilat
Moexipril hydrochloride is the orally administered prodrug which is de-esterified to the active moiety, moexiprilat.[1] Understanding the pharmacokinetic profile of both the prodrug and its active metabolite is essential for designing robust bioanalytical methods and interpreting the resulting data.
| Parameter | Moexipril | Moexiprilat | Reference |
| Bioavailability | ~22% | ~13% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.6 - 1.5 hours | ~1.5 hours | [1] |
| Elimination Half-life (t½) | ~1 hour | 2 - 9 hours (biphasic) | [1] |
| Protein Binding | 90% | ~50% | [1] |
| Metabolism | Hepatic hydrolysis to moexiprilat | - | [1] |
| Excretion | Feces (~50%), Urine (~13%) | Feces, Urine | [1] |
Bioanalytical Method for Moexiprilat Quantification using LC-MS/MS
The following section outlines a detailed experimental protocol for the quantification of moexiprilat in human plasma using this compound as an internal standard. This method is adapted from established bioanalytical procedures for related compounds and represents a robust approach for pharmacokinetic screening.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the diagram below.
Caption: Bioanalytical workflow for moexiprilat quantification.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of moexiprilat from plasma samples due to its simplicity and efficiency.[4]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient elution may be required) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Moexiprilat | 471.2 | 206.1 | 200 |
| This compound | 476.2 | 211.1 | 200 |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. The values provided are a plausible estimation and should be confirmed experimentally.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for pharmacokinetic studies. The following table summarizes the key validation parameters and their typical acceptance criteria according to regulatory guidelines.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Precision | The closeness of agreement between a series of measurements. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the mean test results to the true concentration. | Within-run and between-run accuracy (%RE) within ±15% (±20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the matrix factor should be ≤ 15% |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with precision and accuracy within specified limits |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various storage and processing conditions |
Signaling Pathway and Metabolic Conversion
Moexipril exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The metabolic conversion of moexipril to moexiprilat is a critical step in its mechanism of action.
Caption: Moexipril's mechanism of action within the RAAS.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a highly selective and sensitive method for the quantification of moexiprilat in biological matrices. This technical guide outlines a comprehensive framework for conducting preliminary pharmacokinetic screening of moexipril. The detailed experimental protocols and validation parameters serve as a valuable resource for researchers and scientists in the field of drug development, enabling the generation of reliable and accurate pharmacokinetic data. Adherence to these principles will ensure the quality and integrity of bioanalytical results, which are fundamental to the successful progression of new drug candidates.
References
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Moexiprilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Moexiprilat, which is responsible for the therapeutic effect.[1][2][3] Accurate and reliable quantification of Moexiprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of Moexiprilat in human plasma.
Experimental Protocols
Materials and Reagents
-
Moexiprilat reference standard
-
Moexiprilat-d5 internal standard (IS)
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Moexiprilat and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Moexiprilat stock solution with 50% methanol in water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol in water to a final concentration of 50 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on the method described by Elaziz et al. (2014) for the simultaneous determination of Moexipril and Moexiprilat in human plasma.[4]
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution (this compound, 50 ng/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-7 min: Hold at 90% B
-
7.1-9 min: Return to 10% B and equilibrate
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Moexiprilat | 471.2 | 206.1 | 200 |
| This compound (IS) | 476.2 | 211.1 | 200 |
-
Mass Spectrometer Parameters (Typical Starting Values - Instrument Dependent):
| Parameter | Value |
| Nebulizer Gas | 40 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 eV |
| Collision Cell Exit Potential (CXP) | 15 V |
Note: The mass spectrometer parameters, particularly DP, CE, and CXP, should be optimized for the specific instrument used to achieve maximum sensitivity.
Data Presentation
Method Validation Summary
The following tables summarize the expected performance characteristics of the validated method, based on literature data.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Moexiprilat | 0.5 - 200 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 75 | < 15 | < 15 | 85 - 115 |
| High | 150 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Moexiprilat | > 85 | 90 - 110 |
| This compound (IS) | > 85 | 90 - 110 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 8 hours | > 85 |
| Freeze-thaw Cycles | 3 cycles | > 85 |
| Long-term (-80°C) | 30 days | > 85 |
Mandatory Visualizations
Caption: Experimental workflow for Moexiprilat quantification.
Caption: Moexiprilat's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated UPLC-MS/MS Assay for Moexipril and Moexiprilat in Human Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor moexipril and its active metabolite, moexiprilat, in human plasma. This method is sensitive, specific, and rapid, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and summarizes the validation parameters in accordance with regulatory guidelines.
Introduction
Moexipril is a prodrug that is hydrolyzed in the body to its pharmacologically active metabolite, moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system, and is used in the treatment of hypertension.[1] Accurate and reliable quantification of both moexipril and moexiprilat in human plasma is essential for pharmacokinetic and bioequivalence studies. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred method for bioanalytical assays. Several methods have been developed for the determination of moexipril and moexiprilat in biological matrices.[3] This application note details a robust UPLC-MS/MS method for their simultaneous determination in human plasma.
Experimental Protocols
Materials and Reagents
-
Moexipril hydrochloride and Moexiprilat hydrochloride reference standards
-
Internal Standard (IS), e.g., Benazepril[4]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized or Milli-Q)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500)
-
Analytical column (e.g., C18 column)[4]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of moexipril, moexiprilat, and the internal standard (IS) by dissolving the appropriate amount of each reference standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)[6]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 50 µL of the appropriate moexipril and moexiprilat working solution for calibration standards and QCs (for blank samples, add 50 µL of the methanol:water diluent).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.[4]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Refer to specific validated method, typically a gradient from low to high organic phase |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 - 6.0 minutes[4][5] |
Mass Spectrometric Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Moexipril: m/z 499.4 → 234.2[4]Moexiprilat: m/z 471 → 206Benazepril (IS): m/z 425.2 → 351.1[4] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Moexipril | 0.2 - 204[4] | ≥ 0.99[4] |
| Moexiprilat | 0.5 - 300[6] | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Moexipril | LLOQ | < 15 | < 15 | 85 - 115 |
| Low QC | < 15 | < 15 | 85 - 115 | |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 | |
| Moexiprilat | LLOQ | < 15 | < 15 | 85 - 115 |
| Low QC | < 15 | < 15 | 85 - 115 | |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 | |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Moexipril | > 70 | Within acceptable limits (typically 85-115%) |
| Moexiprilat | > 70 | Within acceptable limits (typically 85-115%) |
| Internal Standard | > 70 | Within acceptable limits (typically 85-115%) |
Visualization
Caption: Workflow for the UPLC-MS/MS analysis of moexipril and moexiprilat in human plasma.
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient means for the simultaneous quantification of moexipril and its active metabolite, moexiprilat, in human plasma. The assay demonstrates good linearity, precision, accuracy, and recovery, meeting the requirements for bioanalytical method validation. This protocol can be readily implemented in clinical and research laboratories for pharmacokinetic and drug metabolism studies.
References
- 1. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Moexipril to Moexiprilat: Determination of In Vitro Metabolism Using HPLC-ES-MS | Bentham Science [eurekaselect.com]
- 3. Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of Moexiprilat from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril, is the primary therapeutic agent responsible for the antihypertensive effects of the drug. Accurate quantification of moexiprilat in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological samples, offering significant advantages over traditional liquid-liquid extraction methods, including higher recovery, cleaner extracts, and ease of automation.
This document provides a detailed protocol for the solid-phase extraction of moexiprilat from human plasma. The method is based on a reversed-phase retention mechanism, which is suitable for the extraction of moderately non-polar, acidic compounds like moexiprilat from an aqueous environment.
Physicochemical Properties of Moexiprilat
A fundamental understanding of the physicochemical properties of moexiprilat is essential for the development of an effective SPE protocol.
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₂O₇ |
| Molecular Weight | 470.5 g/mol |
| pKa (Strongest Acidic) | ~2.91 |
| logP | ~0.89 |
Data sourced from PubChem and DrugBank.
The acidic nature of moexiprilat (due to the carboxylic acid groups) dictates that the sample should be acidified to a pH below its pKa to ensure it is in a neutral, unionized state, which enhances its retention on a non-polar stationary phase.
Experimental Protocol: Solid-Phase Extraction of Moexiprilat from Human Plasma
This protocol is designed for the extraction of moexiprilat from human plasma using a generic C18 reversed-phase SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human plasma samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Deionized water
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a centrifuge tube, add 500 µL of plasma.
-
Acidify the plasma sample by adding 500 µL of 2% formic acid in deionized water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out between these steps.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the moexiprilat from the cartridge with 1 mL of methanol. Allow the solvent to soak the sorbent for about a minute before applying a gentle vacuum to slowly elute the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the subsequent analytical method (e.g., LC-MS/MS).
-
Vortex the reconstituted sample for 30 seconds before injection into the analytical instrument.
-
Quantitative Data Summary
The following tables summarize typical performance data for the SPE of ACE inhibitors from biological matrices. While specific data for moexiprilat is limited in publicly available literature, the data for captopril, a structurally related ACE inhibitor, provides a good indication of the expected performance of this protocol.[1]
Table 1: Recovery Data for Captopril using SPE from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| Captopril | 30.00 | 105.77 | 5.66 |
| Captopril | 760.00 | 97.15 | 2.49 |
| Captopril | 1500.00 | 101.50 | 3.88 |
Data adapted from a study on captopril SPE-LC-MS/MS.[1]
Table 2: Precision and Accuracy Data for Captopril using SPE from Human Plasma
| LLOQ (10 ng/mL) | LQC (30 ng/mL) | MQC (760 ng/mL) | HQC (1500 ng/mL) | |
| Intra-batch Precision (%CV) | 5.66 | 4.89 | 2.49 | 3.12 |
| Intra-batch Accuracy (%) | 105.77 | 102.33 | 97.15 | 101.50 |
| Inter-batch Precision (%CV) | 1.95 | 1.54 | 0.88 | 1.21 |
Data adapted from a study on captopril SPE-LC-MS/MS, providing an example of typical method performance.[1]
Visualizations
Experimental Workflow for Solid-Phase Extraction of Moexiprilat
Caption: Workflow for moexiprilat solid-phase extraction.
Logical Relationships in Reversed-Phase SPE
Caption: Key principles of moexiprilat reversed-phase SPE.
References
Application Notes and Protocols for the Quantitative Analysis of Moexipril and its Metabolites in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its pharmacologically active metabolite, moexiprilat.[1][2] Moexiprilat is approximately 1,000 times more potent than moexipril in inhibiting ACE.[3][4][5] The primary mechanism of action involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This inhibition leads to vasodilation and a reduction in blood pressure.[2] Preclinical studies are essential to characterize the pharmacokinetic profile of moexipril and moexiprilat, informing dose selection and safety assessments for clinical development. This document provides detailed methodologies for the quantitative analysis of moexipril and its metabolites in preclinical research.
Metabolic Pathway of Moexipril
Moexipril undergoes hydrolysis of its ethyl ester group to form the active diacid metabolite, moexiprilat. This conversion is a critical step in its pharmacological activity. Both moexipril and moexiprilat can be further metabolized to diketopiperazine derivatives.[3][5]
Caption: Metabolic conversion of moexipril to its active form, moexiprilat.
Quantitative Analysis Workflow
The quantitative analysis of moexipril and moexiprilat in preclinical samples, such as rat plasma or urine, typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for the quantitative analysis of moexipril.
Preclinical Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of moexipril and moexiprilat observed in preclinical species.
| Parameter | Moexipril | Moexiprilat | Species | Reference |
| T1/2 (half-life) | ~1.3 hours | 2 to 9 hours (complex elimination) | --- | [3] |
| Clearance (CL) | 441 mL/min | 232 mL/min | --- | [3] |
| Volume of Distribution (Vd) | --- | ~183 liters | --- | [3] |
| Protein Binding | --- | ~50% | --- | [3] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Moexipril in Human Plasma
This protocol is adapted from a validated method for the determination of moexipril in human plasma, which can be modified for preclinical samples.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add the internal standard (e.g., benazepril).
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 column.[6]
-
Mobile Phase: Methanol and 0.1% formic acid buffer (85:15, v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 10 µL.
-
Run Time: 2.0 minutes.[6]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[6]
-
Ion Transitions:
4. Calibration Curve
-
Prepare a calibration curve over a concentration range of 0.2-204 ng/mL in the respective biological matrix.[6]
Protocol 2: Analysis of Moexipril and Moexiprilat in Rat and Human Liver Microsomes
This protocol is based on a study monitoring the metabolism of moexipril to moexiprilat in vitro.[7]
1. Incubation with Liver Microsomes
-
Prepare an incubation medium containing Tris-HCl buffer, MgCl₂, sodium pyrophosphate, D-glucose 6-phosphate, and D-glucose 6-phosphate dehydrogenase.
-
Add rat or human liver microsomes and moexipril.
-
Incubate at 37°C.
-
Stop the reaction by adding acetonitrile.
-
Centrifuge and take an aliquot for HPLC-MS analysis.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Nova-Pack C-18, 4-µm particles (3.9 x 150 mm).
-
Mobile Phase: A gradient elution with a buffer of 0.1M ammonium acetate and 10% acetic acid, and methanol.
-
Flow Rate: 600 µL/min.
-
Detection: UV at 282 nm and mass spectrometry.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.
-
Capillary Voltage: 3.0 kV.
-
Temperature: 240°C.
Summary of Analytical Methods
The following table provides a comparative overview of different analytical methods used for the quantification of moexipril and its metabolites.
| Method | Analyte(s) | Matrix | Sample Preparation | Key Parameters | Reference |
| LC-MS/MS | Moexipril | Human Plasma | Liquid-Liquid Extraction | C18 column, Methanol/0.1% Formic Acid mobile phase, ESI+, MRM | [6] |
| HPLC-ESI-MS | Moexipril, Moexiprilat | Rat and Human Liver Microsomes, Rat Urine | Protein Precipitation | C18 column, Gradient elution, UV and MS detection | [7] |
| LC-MS/MS | Ramipril (another ACE inhibitor) | Human Plasma | Protein Precipitation | C18 column, Methanol/0.1% Formic Acid mobile phase, ESI+, MRM |
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific experimental conditions and matrices.
References
- 1. Pharmacological and clinical profile of moexipril: a concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Moexiprilat-d5 LC-MS/MS analysis.
Welcome to the technical support center for the LC-MS/MS analysis of Moexiprilat-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their bioanalytical methods.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of Moexiprilat and its deuterated internal standard, this compound.
Problem 1: Low Signal Intensity or Complete Signal Loss for Moexiprilat and/or this compound
-
Question: I am observing a significantly lower signal than expected, or no signal at all, for my analyte and internal standard. What are the possible causes and how can I fix this?
-
Answer: This is a common issue often attributed to ion suppression, a major type of matrix effect. Ion suppression occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate cleanup is a primary cause of ion suppression. Consider the following:
-
Protein Precipitation (PPT): While quick, PPT may not remove all interfering phospholipids. If you are using PPT with acetonitrile or methanol, consider switching to a method with better cleanup potential.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract Moexiprilat. A common approach for acidic drugs like Moexiprilat is to acidify the plasma sample and extract with an organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. For Moexiprilat, a mixed-mode or polymeric reversed-phase sorbent can be effective. Develop a robust SPE method with optimized wash and elution steps to remove interferences.
-
-
Chromatographic Separation: Ensure that Moexiprilat and this compound are chromatographically resolved from the regions of significant matrix effects.
-
Methodical Gradient Optimization: Develop a gradient that separates the analytes from the early-eluting salts and late-eluting phospholipids.
-
Column Chemistry: Consider a different column chemistry if co-elution persists. A C18 column is a common starting point, but phenyl-hexyl or biphenyl phases may offer different selectivity.
-
-
Mass Spectrometer Source Parameters: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to minimize the impact of matrix components and maximize the analyte signal.
-
Problem 2: High Variability in Analyte Response and Poor Reproducibility
-
Question: My results are not reproducible, with high %CV for my quality control samples. What could be causing this?
-
Answer: High variability is often a sign of inconsistent matrix effects across different samples or batches. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for this variability.
Troubleshooting Steps:
-
Internal Standard Performance:
-
Co-elution: Verify that Moexiprilat and this compound co-elute perfectly. Any separation can lead to differential matrix effects and inaccurate quantification.
-
IS Concentration: Ensure the concentration of this compound is appropriate and provides a stable and sufficient signal across the entire analytical run.
-
-
Sample Preparation Consistency: Inconsistent extraction efficiency can lead to variability.
-
Automation: If possible, use automated liquid handlers for sample preparation to minimize human error.
-
Method Robustness: Ensure your chosen sample preparation method is robust and not highly sensitive to small variations in pH, solvent volumes, or timing.
-
-
Matrix Evaluation:
-
Different Lots of Matrix: Evaluate the matrix effect in at least six different lots of the biological matrix (e.g., human plasma) to assess the inter-subject variability of the matrix effect.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS/MS analysis?
-
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the analytical method.[1]
-
-
Q2: How can I quantitatively assess matrix effects for Moexiprilat?
-
A2: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
-
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
-
Q3: Why is a stable isotope-labeled internal standard like this compound recommended?
-
A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects and variability in extraction and ionization. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible results.
-
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis. These should be optimized for your specific instrumentation and laboratory conditions.
Table 1: Comparison of Sample Preparation Techniques for Moexiprilat in Human Plasma
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 80 (Suppression) | Fast, simple, low cost | Prone to significant matrix effects, less clean extract |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 (Less Suppression) | Cleaner extract than PPT, good for removing salts | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | > 90 | > 95 (Minimal Suppression) | Provides the cleanest extracts, high recovery, suitable for automation | More expensive, requires method development |
Note: The data presented in this table is a representative summary based on typical performance for similar analytes. Actual results may vary and should be experimentally determined.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add 25 µL of this compound internal standard solution.
-
Add 50 µL of 1M HCl to acidify the sample. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add 25 µL of this compound internal standard solution.
-
Dilute the sample with 200 µL of 2% phosphoric acid in water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Moexiprilat | 471.2 | 234.1 |
| This compound | 476.2 | 239.1 |
Note: These transitions are suggested starting points and should be optimized on your specific mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for low or variable signal in this compound LC-MS/MS analysis.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: General sample preparation workflow for this compound analysis from plasma.
References
Improving peak shape and resolution for moexiprilat and Moexiprilat-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of moexiprilat and its deuterated internal standard, moexiprilat-d5. The focus is on improving peak shape and resolution for robust and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for moexiprilat and this compound?
Poor peak shape for moexiprilat, an acidic compound, is often attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of moexiprilat, both ionized and non-ionized forms of the analyte can exist, resulting in peak distortion.[1]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[2]
-
Buffer Inadequacy: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing inconsistent peak shapes.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]
Q2: How does the choice of HPLC column affect the separation of moexiprilat and this compound?
The column is a critical factor in achieving optimal separation. Here are key considerations:
-
Stationary Phase:
-
C18 (ODS) Columns: These are the most common choice for reversed-phase chromatography of moexiprilat, offering good hydrophobic retention.[3][4]
-
Phenyl Columns: These can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings in moexiprilat. This can be particularly useful if co-eluting peaks are an issue with a C18 column.[5][6][7][8]
-
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) provide higher efficiency and better resolution but result in higher backpressure.
-
Endcapping: Using a well-endcapped column is crucial to minimize secondary interactions with residual silanols, thereby reducing peak tailing.
Q3: What is the ideal mobile phase pH for the analysis of moexiprilat?
For acidic compounds like moexiprilat, a mobile phase pH of at least 1.5 to 2 pH units below the pKa of the analyte is generally recommended to ensure it is in a single, non-ionized form.[1] This minimizes peak tailing and improves retention on a reversed-phase column. A common starting point for moexiprilat analysis is a mobile phase with a pH in the range of 2.5 to 3.5.[3][9]
Q4: Can I use the same chromatographic conditions for this compound as for moexiprilat?
Yes, in most cases. Deuterated internal standards like this compound are designed to have nearly identical physicochemical properties and chromatographic behavior to their unlabeled counterparts. Therefore, a method optimized for moexiprilat should provide good chromatography for this compound with very similar retention times.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue that can compromise resolution and integration accuracy.
dot
Issue 2: Poor Resolution
Inadequate separation between moexiprilat, this compound, and other matrix components can affect accurate quantification.
dot
Data Presentation: Impact of Chromatographic Parameters
The following tables summarize the expected impact of key chromatographic parameters on peak shape and resolution for moexiprilat and this compound. This data is representative and intended to guide method development and troubleshooting.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Resolution
| Mobile Phase pH | Peak Asymmetry Factor (Moexiprilat) | Resolution (Moexiprilat/Impurity A) |
| 4.5 | 2.1 | 1.2 |
| 4.0 | 1.8 | 1.5 |
| 3.5 | 1.4 | 2.1 |
| 3.0 | 1.2 | 2.5 |
| 2.5 | 1.1 | 2.4 |
Asymmetry Factor is a measure of peak symmetry; a value of 1 is a perfectly symmetrical peak. Higher values indicate more tailing. Resolution is a measure of the degree of separation between two peaks; a value ≥ 1.5 is generally considered baseline resolved.
Table 2: Comparison of Stationary Phases
| Column Type | Retention Time (min) - Moexiprilat | Peak Asymmetry Factor - Moexiprilat | Resolution (Moexiprilat/Impurity B) |
| C18 | 5.8 | 1.3 | 1.6 |
| Phenyl | 6.5 | 1.2 | 2.2 |
Impurity B is an example of a co-eluting peak with aromatic characteristics where a Phenyl column may offer improved selectivity.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Moexiprilat and this compound
This protocol provides a starting point for method development.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+)
Protocol 2: Sample Preparation from Plasma
This protocol describes a protein precipitation method for extracting moexiprilat from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Method Development Workflow
The following diagram illustrates a systematic approach to developing a robust HPLC method for moexiprilat and this compound.
dot
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ijrpr.com [ijrpr.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromforum.org [chromforum.org]
- 9. researchgate.net [researchgate.net]
Enhancing sensitivity and lower limit of quantification for Moexiprilat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the sensitivity and lower limit of quantification (LLOQ) for Moexiprilat, the active metabolite of Moexipril.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive quantification of Moexiprilat?
A1: The most widely accepted and sensitive technique for quantifying Moexiprilat in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, enabling the detection of low concentrations of the analyte.[1][2] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it generally provides lower sensitivity compared to LC-MS/MS.[1][3]
Q2: What are the key challenges in developing a sensitive method for Moexiprilat?
A2: Key challenges include:
-
Low therapeutic dose: Moexipril is administered in low doses, resulting in low circulating concentrations of Moexiprilat.
-
Metabolic conversion: Moexipril is a prodrug that is converted to the active metabolite Moexiprilat.[3][4][5] Efficient and consistent conversion during sample preparation and analysis is crucial.
-
Matrix effects: Biological matrices like plasma and urine can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and sensitivity of the assay.
-
Analyte stability: Moexiprilat, being an ester, can be prone to hydrolysis. Ensuring its stability during sample collection, storage, and processing is critical for reliable quantification.[6][7]
Q3: What are typical LLOQ values reported for Moexiprilat in human plasma?
A3: Several studies have reported achieving low ng/mL LLOQ values for Moexiprilat in human plasma using LC-MS/MS. For instance, a rapid and sensitive LC-MS/MS method reported a linear range of 0.2-204 ng/mL for Moexipril, indicating a similarly achievable range for its active metabolite.[2]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow rates, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection). |
| Inefficient Extraction Recovery | Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT). A study found liquid-liquid extraction with ethyl acetate to be effective for Moexipril.[2] |
| Ion Suppression | Modify chromatographic conditions to separate Moexiprilat from co-eluting matrix components. Diluting the sample or using a more efficient sample clean-up method like SPE can also mitigate ion suppression. |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Moexiprilat stability can be pH-dependent; consider acidification or the use of esterase inhibitors during sample collection and processing.[6] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace it. Implement a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition, including the organic solvent ratio and the pH of the aqueous phase. A mixture of methanol and 0.1% formic acid buffer has been used successfully.[2] |
| Secondary Interactions | Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to reduce peak tailing caused by interactions with residual silanols on the column. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
Issue 3: High Variability in Results (Poor Precision)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. |
| Instrument Instability | Check for fluctuations in the LC pump flow rate and the MS detector response. Perform system suitability tests before each analytical run. |
| Internal Standard (IS) Issues | Ensure the internal standard is added consistently to all samples and standards. Benazepril has been successfully used as an internal standard for Moexipril analysis.[2] The IS should mimic the analytical behavior of the analyte. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Moexipril Analysis
| Parameter | Value | Reference |
| Column | C18 | [2] |
| Mobile Phase | Methanol and 0.1% formic acid buffer (85:15, v/v) | [2] |
| Flow Rate | 0.5 mL/min | [2] |
| Ionization Mode | Electrospray Ionization (ESI) | [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2] |
| Linearity Range | 0.2-204 ng/mL | [2] |
| Internal Standard | Benazepril | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the quantification of Moexipril in human plasma.[2]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., Benazepril in methanol).
-
Vortexing: Vortex the sample for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for Moexiprilat quantification.
Caption: Troubleshooting low signal intensity.
References
- 1. Monitoring the metabolism of moexipril to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Impact of mobile phase composition on Moexiprilat-d5 ionization
Welcome to the technical support center for Moexiprilat-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of this compound during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed with this compound ionization?
A1: The most frequently encountered issue is poor signal intensity or high signal variability for this compound. This can often be attributed to suboptimal mobile phase composition, which directly impacts the efficiency of the electrospray ionization (ESI) process.
Q2: How does the mobile phase pH affect this compound ionization?
A2: Moexiprilat is a dicarboxylic acid, and its ionization state is highly dependent on the pH of the mobile phase. For positive mode ESI, a lower pH (typically acidic) is required to promote the protonation of the analyte, leading to the formation of [M+H]⁺ ions. Conversely, for negative mode ESI, a higher pH (neutral to slightly basic) facilitates deprotonation to form [M-H]⁻ ions. The choice of pH should be optimized to achieve the best sensitivity and chromatographic peak shape.[1]
Q3: Which mobile phase additives are recommended for this compound analysis?
A3: Common additives for improving ionization in LC-MS include formic acid, acetic acid, ammonium formate, and ammonium acetate.[2][3] For positive ion mode, formic acid (0.1%) is widely used to provide a source of protons. For negative ion mode, ammonium acetate or a small amount of a weak base can be beneficial. The selection of the additive should be empirically determined to maximize the signal-to-noise ratio for this compound.[4]
Q4: Can the organic modifier in the mobile phase impact ionization?
A4: Yes, the type and concentration of the organic modifier (e.g., acetonitrile or methanol) can significantly influence the ESI process. The efficiency of droplet formation and desolvation in the ESI source is affected by the surface tension and volatility of the mobile phase, which are determined by the organic modifier. While both acetonitrile and methanol are commonly used, one may provide better sensitivity for this compound depending on the specific source design and operating conditions.
Q5: I am observing significant adduct formation with this compound. How can I minimize this?
A5: Adduct formation (e.g., [M+Na]⁺, [M+K]⁺) is a common phenomenon in ESI-MS and can reduce the intensity of the desired protonated or deprotonated molecule, complicating quantification.[5] To minimize adduct formation, ensure high purity of mobile phase components and use LC-MS grade solvents and additives. The presence of metal ions from glassware or reagents can contribute to adducts. Adding a small amount of a volatile acid like formic acid can sometimes suppress sodium and potassium adducts by providing a high concentration of protons to favor the formation of [M+H]⁺.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis.
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity | Suboptimal mobile phase pH. | Adjust the pH of the aqueous mobile phase. For positive mode, try adding 0.1% formic acid. For negative mode, consider a neutral pH or the addition of a small amount of ammonium acetate. |
| Inappropriate organic modifier. | Evaluate both acetonitrile and methanol as the organic modifier. Prepare mobile phases with each and compare the resulting signal intensity for this compound. | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering matrix components. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting species. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH to suppress the ionization of silanol groups on the column (for silica-based columns), which can cause peak tailing for basic compounds. While Moexiprilat is acidic, this can be relevant for metabolites or co-eluting compounds. | |
| High Background Noise | Contaminated solvents or additives. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Incompatible mobile phase additives. | Some additives, particularly non-volatile buffers, can result in high background noise and ion source contamination. Use volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate. | |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Mobile phase composition variability. | Prepare mobile phases accurately and consistently. If using a gradient, ensure the pump is delivering the correct proportions. |
Experimental Protocol: Optimization of Mobile Phase for this compound Ionization
This protocol outlines a systematic approach to optimizing the mobile phase for the LC-MS/MS analysis of this compound.
1. Objective: To determine the optimal mobile phase composition (organic modifier, aqueous pH, and additive) for maximizing the ESI-MS/MS signal intensity of this compound.
2. Materials:
-
This compound reference standard
-
LC-MS grade water, acetonitrile, and methanol
-
LC-MS grade formic acid, acetic acid, ammonium formate, and ammonium acetate
-
A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
3. Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
4. Methodology:
-
Step 1: Initial Instrument Setup
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water.
-
Infuse the working solution directly into the mass spectrometer to optimize the precursor and product ions for this compound. A common transition for the non-deuterated form is m/z 471 -> 234. The corresponding transition for this compound should be determined. Optimize source parameters such as capillary voltage, gas flows, and temperature.
-
-
Step 2: Evaluation of Organic Modifier
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B1: 0.1% Formic acid in acetonitrile
-
Mobile Phase B2: 0.1% Formic acid in methanol
-
Perform isocratic elutions at a constant flow rate (e.g., 0.4 mL/min) with varying percentages of Mobile Phase B1 and B2 (e.g., 30%, 50%, 70%).
-
Inject the this compound working solution and compare the peak area and signal-to-noise ratio obtained with acetonitrile and methanol. Select the organic modifier that provides the best response.
-
-
Step 3: Optimization of Aqueous Phase Additive (Positive Mode)
-
Using the optimal organic modifier from Step 2, prepare different aqueous mobile phases (Mobile Phase A):
-
0.1% Formic Acid in water
-
0.05% Formic Acid in water
-
0.1% Acetic Acid in water
-
10 mM Ammonium Formate in water
-
-
Perform injections using a standard gradient and compare the signal intensity of this compound with each aqueous phase.
-
-
Step 4: Optimization of Aqueous Phase Additive (Negative Mode - Optional)
-
If negative mode ionization is being considered, prepare the following aqueous mobile phases (Mobile Phase A):
-
Water (no additive)
-
5 mM Ammonium Acetate in water
-
0.1% Ammonium Hydroxide in water (use with caution and ensure compatibility with your column)
-
-
Repeat the analysis and compare the signal intensity.
-
5. Data Analysis:
-
Summarize the peak areas and signal-to-noise ratios for this compound under each mobile phase condition in a table for easy comparison.
-
Select the mobile phase composition that provides the highest sensitivity, best peak shape, and stable retention time.
Data Presentation
Table 1: Effect of Organic Modifier on this compound Signal Intensity (Positive Ion Mode)
| Organic Modifier | % Organic | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| Acetonitrile | 50% | 1.2 x 10⁶ | 1500 |
| Methanol | 50% | 8.5 x 10⁵ | 1100 |
Table 2: Effect of Aqueous Additive on this compound Signal Intensity (Positive Ion Mode with Acetonitrile)
| Aqueous Additive (in Water) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| 0.1% Formic Acid | 1.5 x 10⁶ | 1800 |
| 0.05% Formic Acid | 1.3 x 10⁶ | 1600 |
| 0.1% Acetic Acid | 1.1 x 10⁶ | 1350 |
| 10 mM Ammonium Formate | 9.8 x 10⁵ | 1200 |
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
Optimizing collision energy for Moexiprilat-d5 fragmentation in MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moexiprilat-d5 as an internal standard in the quantitative analysis of Moexiprilat by tandem mass spectrometry (MS/MS).
Optimizing Collision Energy for this compound Fragmentation
The optimization of collision energy is a critical step in developing a robust and sensitive LC-MS/MS method. It ensures efficient fragmentation of the precursor ion to produce stable and intense product ions, thereby maximizing the signal-to-noise ratio for accurate quantification.
Experimental Protocol: Collision Energy Optimization
This protocol outlines a typical procedure for optimizing the collision energy for this compound using a triple quadrupole mass spectrometer.
-
Preparation of this compound Solution: Prepare a standard solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and strong signal upon direct infusion. A typical concentration is in the range of 100-1000 ng/mL.
-
Direct Infusion Setup: Infuse the this compound solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
MS Tuning and Precursor Ion Selection:
-
Tune the mass spectrometer in positive electrospray ionization (ESI) mode to achieve a stable signal for the protonated molecule of this compound, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 476.3.
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) to maximize the precursor ion intensity.
-
-
Product Ion Scan (PIS):
-
Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 476.3).
-
Set the third quadrupole (Q3) to scan a range of m/z values (e.g., from m/z 50 to 500) to detect all fragment ions produced in the collision cell (Q2).
-
Apply a range of collision energies (CE), for example, from 10 to 50 eV, in discrete steps (e.g., 5 eV increments) to observe the fragmentation pattern at different energy levels.
-
-
Collision Energy Ramp:
-
Perform a collision energy ramp experiment where the CE is varied across a range (e.g., 10-60 eV) while monitoring the intensity of the most abundant and structurally significant product ions identified in the PIS.
-
Plot the intensity of each product ion as a function of the collision energy to generate a collision energy profile. The optimal collision energy for each transition is the value that yields the highest intensity.
-
-
Data Analysis and MRM Transition Selection:
-
From the collision energy profile, select the two or three most intense and stable product ions for Multiple Reaction Monitoring (MRM) analysis.
-
The MRM transitions will consist of the precursor ion m/z and the selected product ion m/z values. The optimized collision energy for each transition is then programmed into the acquisition method.
-
Data Presentation: Representative Collision Energy Optimization for this compound
The following table presents hypothetical, yet representative, data for the optimization of collision energy for the major product ions of this compound. Note: These values should be determined empirically on the specific instrument being used.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Relative Intensity (%) |
| 476.3 | 290.2 | 25 | 100 |
| 476.3 | 206.1 | 35 | 65 |
| 476.3 | 117.1 | 45 | 30 |
Visualizations
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in positive ESI mode.
Troubleshooting and FAQs
Q1: I am observing a weak or no signal for this compound during infusion.
A1:
-
Check Solution and Infusion: Ensure the this compound solution is at the correct concentration and that the syringe pump and infusion line are functioning correctly without any leaks or blockages.
-
Source Parameters: Re-optimize the ion source parameters. In positive ESI mode, ensure the capillary voltage is appropriate (typically 3-5 kV) and that the gas flows and temperatures are suitable for desolvation.
-
Solvent Composition: The solvent composition can significantly impact ionization efficiency. Ensure the solvent contains a modifier like formic acid (0.1%) to promote protonation.
-
Instrument Contamination: A contaminated ion source can lead to signal suppression. Perform routine cleaning of the source components as per the manufacturer's guidelines.
Q2: The fragmentation of this compound is poor, and I am not seeing the expected product ions.
A2:
-
Collision Energy: The applied collision energy may be too low. Gradually increase the collision energy in the product ion scan mode to induce fragmentation.
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is at the recommended level. Insufficient pressure will result in inefficient collisional activation.
-
Precursor Ion Isolation: Verify that the isolation window in Q1 is correctly set for m/z 476.3 and is not too wide, which could allow other ions to enter the collision cell.
Q3: I am observing high background noise or interfering peaks at the same MRM transition as this compound.
A3:
-
Chromatographic Separation: If this issue occurs during an LC-MS/MS run, improve the chromatographic separation to resolve this compound from co-eluting matrix components.
-
Sample Preparation: Enhance the sample clean-up procedure to remove interfering substances from the biological matrix.
-
Alternative Transitions: If an interference persists, consider selecting a different, more specific MRM transition for this compound, even if it is of slightly lower intensity.
Q4: The signal intensity for this compound is inconsistent between injections.
A4:
-
LC System Stability: Check for fluctuations in the LC pump flow rate and pressure, which can lead to variable delivery of the analyte to the mass spectrometer.
-
Autosampler Issues: Ensure the autosampler is drawing and injecting consistent volumes. Check for air bubbles in the sample loop.
-
Matrix Effects: Inconsistent matrix effects between different samples can cause signal suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound should compensate for this, but significant variations can still be problematic. Re-evaluate the sample preparation method if necessary.
Q5: Should the collision energy for this compound be the same as for non-labeled Moexiprilat?
A5: Generally, the optimal collision energy for a stable isotope-labeled internal standard is very similar to its non-labeled counterpart. The deuterium labeling results in a small mass shift but typically does not significantly alter the fragmentation energetics. However, it is always best practice to optimize the collision energy for this compound independently to ensure the highest sensitivity for the internal standard.
Identifying and resolving interference peaks in Moexiprilat-d5 chromatograms
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference peaks in Moexiprilat-d5 chromatograms. The following question-and-answer format directly addresses specific issues to facilitate rapid problem resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference peaks in this compound chromatograms?
Interference peaks in the chromatogram of this compound, a deuterated internal standard, can originate from various sources. These are broadly categorized as system-related, matrix-related, or analyte-related issues.
-
System-Related Interferences ("Ghost Peaks"): These are extraneous peaks that can appear even when injecting a blank solvent.[1] Common causes include:
-
Contaminated Mobile Phase: Impurities in solvents or additives can accumulate and elute as distinct peaks, especially during gradient elution.[1]
-
System Contamination/Carryover: Residuals from previous injections can adhere to the injector needle, valve, or column and elute in subsequent runs.[2][3] Inadequate washing of the system is a frequent cause.
-
Leachables: Components from tubing, solvent bottles, or filters can leach into the mobile phase and cause spurious peaks.
-
-
Matrix-Related Interferences (Matrix Effects): Components of the biological sample (e.g., plasma, urine) can co-elute with this compound and affect its ionization in the mass spectrometer, leading to signal suppression or enhancement that may be mistaken for an interference peak.[4][5][6]
-
Analyte-Related Interferences:
-
Degradation Products: Moexipril and its active metabolite, Moexiprilat, can degrade under certain conditions (e.g., hydrolysis, oxidation).[7][8] These degradation products may have similar chromatographic properties to this compound and cause overlapping peaks.
-
Metabolites: While Moexiprilat is the primary active metabolite of Moexipril, other minor metabolites could potentially interfere with the analysis.
-
Isotopic Contribution/Cross-Talk: In some cases, natural isotopes of the non-labeled analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.
-
Q2: I am observing a peak at an unexpected retention time. How can I determine its origin?
Identifying the source of an unknown peak is a critical first step in troubleshooting. A systematic approach is recommended, as illustrated in the workflow diagram below.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. mastelf.com [mastelf.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural identification of degradants of moexipril by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Analytical method validation of Moexiprilat-d5 assay according to FDA/EMA guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical method validation for the quantification of Moexiprilat using its deuterated internal standard, Moexiprilat-d5, in biological matrices. The validation parameters outlined are benchmarked against the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily referencing the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2] This document is intended to serve as a practical resource for researchers and scientists involved in drug development by presenting key performance data and detailed experimental protocols.
Performance Characteristics of a Validated Moexiprilat Assay
The successful validation of a bioanalytical method is crucial for ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data in drug development. The following tables summarize the typical acceptance criteria as stipulated by the FDA and EMA and present representative performance data for a validated LC-MS/MS assay for Moexiprilat.
Table 1: Linearity and Sensitivity
| Parameter | FDA/EMA Acceptance Criteria | Typical Performance of a Validated Moexiprilat Assay |
| Calibration Curve | At least 6-8 non-zero standards. | 8 non-zero standards |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Range | Covering the expected concentration range. | 0.2 - 204 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. | 0.2 ng/mL[3] |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | FDA/EMA Acceptance Criteria | Typical Performance of a Validated Moexiprilat Assay |
| Intra-day Accuracy (% Bias) | LLOQ | Within ±20% | Within acceptable limits |
| LQC, MQC, HQC | Within ±15% | Within acceptable limits | |
| Inter-day Accuracy (% Bias) | LLOQ | Within ±20% | Within acceptable limits |
| LQC, MQC, HQC | Within ±15% | Within acceptable limits | |
| Intra-day Precision (%RSD) | LLOQ | ≤ 20% | Within acceptable limits |
| LQC, MQC, HQC | ≤ 15% | Within acceptable limits | |
| Inter-day Precision (%RSD) | LLOQ | ≤ 20% | Within acceptable limits |
| LQC, MQC, HQC | ≤ 15% | Within acceptable limits |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Parameter | FDA/EMA Acceptance Criteria | Typical Performance of a Validated Moexiprilat Assay |
| Recovery | Consistent, precise, and reproducible. | Data not available in the reviewed sources. A consistent recovery is aimed for during method development. |
| Matrix Effect | The matrix factor should be evaluated. | Data not available in the reviewed sources. The use of a stable isotope-labeled internal standard like this compound minimizes the impact of matrix effects. |
Table 4: Stability
| Stability Type | Storage Condition | FDA/EMA Acceptance Criteria | Typical Performance of a Validated Moexiprilat Assay |
| Short-Term (Bench-Top) | Room Temperature | Stability should be demonstrated for the expected duration of sample handling. | Data not available in the reviewed sources. |
| Long-Term | Frozen at -20°C or -70°C | Stability should be demonstrated for the expected storage duration. | Data not available in the reviewed sources. |
| Freeze-Thaw | Minimum of 3 cycles | Samples should be stable. | Data not available in the reviewed sources. |
| Post-Preparative (Autosampler) | Autosampler Temperature | Stability should be demonstrated for the expected run time. | Data not available in the reviewed sources. |
Experimental Protocols
The following section details a representative experimental protocol for the analysis of Moexiprilat in human plasma using an LC-MS/MS method with this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-0.5 min: 15% B
-
0.5-1.5 min: 15-85% B
-
1.5-2.0 min: 85% B
-
2.1-2.5 min: 15% B
-
2.5-3.0 min: 15% B
-
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexiprilat: Precursor Ion > Product Ion (specific m/z values to be determined during method development).
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined during method development).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).
Visualizing the Validation Workflow and Parameter Relationships
The following diagrams illustrate the key stages of bioanalytical method validation and the logical connections between the different validation parameters, providing a clear visual guide for researchers.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Moexiprilat-d5 Bioanalytical Methods: A Guide to Ensuring Inter-Laboratory Consistency
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount for the successful progression of clinical and preclinical studies. This guide provides a comprehensive comparison of hypothetical cross-validation data for the quantification of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, using its deuterated internal standard, Moexiprilat-d5. The methodologies and data presented herein are based on established principles of bioanalytical method validation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Cross-validation of bioanalytical methods is a critical step when study samples are analyzed at more than one laboratory, ensuring that the data can be reliably combined.[1] This process involves a comparison of data from at least two different analytical methods or from the same method used by at least two different laboratories.[2] The primary goal is to determine if the generated data are comparable and reliable for making crucial decisions in drug development.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of any successful cross-laboratory comparison. Below is a representative LC-MS/MS method for the quantification of Moexiprilat in human plasma, which serves as the basis for the subsequent hypothetical cross-validation.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol) and vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes, hold at 95% B for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moexiprilat: Q1: 461.2 m/z -> Q3: 206.1 m/z
-
This compound: Q1: 466.2 m/z -> Q3: 211.1 m/z
-
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical performance characteristics of the this compound method as validated in two independent laboratories, "Laboratory A" and "Laboratory B". The acceptance criteria are based on regulatory guidelines, which generally stipulate a mean accuracy of 85-115% (80-120% for the Lower Limit of Quantification, LLOQ) and a precision (Coefficient of Variation, %CV) of ≤15% (≤20% for LLOQ).[2]
Table 1: Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the data |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Quality Control (QC) Level | Laboratory A | Laboratory B | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | |
| LLOQ (0.5 ng/mL) | 98.5 | 12.1 | 103.2 |
| Low QC (1.5 ng/mL) | 101.2 | 8.5 | 99.1 |
| Mid QC (75 ng/mL) | 97.8 | 6.2 | 102.5 |
| High QC (400 ng/mL) | 103.1 | 5.5 | 98.9 |
Table 3: Cross-Validation of Quality Control Samples
For the cross-validation, QC samples prepared at Laboratory A were analyzed by both laboratories.
| QC Level (Nominal Conc. ng/mL) | Mean Calculated Conc. (ng/mL) - Lab A | Mean Calculated Conc. (ng/mL) - Lab B | % Difference from Lab A | Acceptance Criteria |
| Low QC (1.5) | 1.52 | 1.49 | -1.97% | ≤ 15% |
| Mid QC (75) | 73.4 | 76.9 | +4.77% | ≤ 15% |
| High QC (400) | 412.4 | 395.6 | -4.07% | ≤ 15% |
The results from the cross-validation of QC samples demonstrate a high degree of concordance between the two laboratories, with the percentage difference well within the acceptance criterion of ≤15%.
Visualizing the Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the bioanalytical cross-validation workflow and the pharmacological target of Moexipril.
Conclusion
The successful cross-validation of a bioanalytical method is a testament to the robustness of the assay and the proficiency of the participating laboratories. The hypothetical data presented in this guide illustrates a successful comparison, where the performance of the this compound method was found to be consistent and reliable across two independent sites. By adhering to stringent validation protocols and acceptance criteria as outlined by regulatory bodies, researchers can have a high degree of confidence in the integrity of their bioanalytical data, ultimately supporting the global development of new therapeutics.
References
Moexiprilat-d5 as an Internal Standard for Moexipril Analysis: A Comparative Guide
In the quantitative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor moexipril, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Moexiprilat-d5, a stable isotope-labeled internal standard, with other commonly used alternatives, such as structural analogs like benazepril. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative LC-MS/MS analysis.[1][2] These compounds are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] this compound is a deuterated form of moexiprilat, the active metabolite of moexipril.
The primary advantage of a SIL-IS is its ability to co-elute with the analyte, thereby experiencing the same extraction recovery, and ionization effects in the mass spectrometer.[1][2] This co-elution allows the SIL-IS to effectively normalize for variations that can occur during sample preparation and analysis, such as matrix effects, leading to more precise and accurate quantification.[2]
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the performance of a bioanalytical method. This section compares the expected performance of this compound against a structural analog internal standard like benazepril.
| Parameter | This compound (Deuterated IS) | Benazepril (Structural Analog IS) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Due to its identical chemical structure, this compound chromatographically behaves almost identically to moexiprilat. Structural analogs will have different retention times. |
| Compensation for Matrix Effects | High | Moderate to Low | As this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from matrix components, providing effective compensation. A structural analog that elutes at a different time will experience a different matrix environment, leading to less effective correction.[2] |
| Extraction Recovery | Identical to analyte | May differ from analyte | The identical physicochemical properties of this compound ensure its extraction efficiency mirrors that of the analyte. A structural analog may have different extraction characteristics. |
| Precision and Accuracy | High | Moderate | By effectively correcting for variability, deuterated internal standards generally lead to methods with higher precision and accuracy. |
| Method Robustness | High | Moderate | The use of a SIL-IS makes the analytical method less susceptible to variations in experimental conditions, enhancing its overall robustness. |
| Cost and Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | Structural analogs are often commercially available as standard compounds, whereas SIL-IS may need to be custom synthesized. |
Quantitative Performance Data
| Validation Parameter | Expected Performance with this compound | Expected Performance with Benazepril |
| Precision (%RSD) | ||
| - Intra-day | < 5% | < 10% |
| - Inter-day | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 10% | Potentially > 15% |
| Recovery (%Recovery) | Consistent and reproducible | May be more variable |
Experimental Protocols
Below is a detailed methodology for the analysis of moexipril in human plasma using LC-MS/MS with either this compound or benazepril as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or benazepril in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Moexipril: Q1/Q3 (e.g., m/z 499.3 -> 292.2)
-
Moexiprilat: Q1/Q3 (e.g., m/z 471.3 -> 292.2)
-
This compound: Q1/Q3 (e.g., m/z 476.3 -> 297.2)
-
Benazepril: Q1/Q3 (e.g., m/z 425.2 -> 351.2)
-
Moexipril's Mechanism of Action
Moexipril is a prodrug that is hydrolyzed in the body to its active form, moexiprilat.[3] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[3][4] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[5]
Caption: Moexipril's mechanism of action via ACE inhibition in the RAAS pathway.
Experimental Workflow for Moexipril Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of moexipril in a biological matrix using an internal standard.
Caption: Workflow for the bioanalysis of moexipril using an internal standard.
Conclusion
For the accurate and precise quantification of moexipril in biological matrices, a stable isotope-labeled internal standard such as this compound is the superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides robust compensation for matrix effects and other sources of variability. While structural analogs like benazepril offer a more cost-effective alternative, they may not provide the same level of performance, potentially compromising the reliability of the data. The investment in a deuterated internal standard can lead to more reliable data, reduced method development time, and greater confidence in the final results.[2]
References
The Gold Standard for Moexipril Bioanalysis: A Comparative Guide to Moexiprilat-d5 Internal Standard Performance
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor moexipril and its active metabolite, moexiprilat, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of Moexiprilat-d5, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies.
This compound stands out as the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical physicochemical properties to the analyte, moexiprilat. This ensures it effectively tracks the analyte through sample extraction, chromatography, and ionization, compensating for variability and enhancing the robustness of the analytical method.
Performance of Analytical Methods Utilizing this compound
While specific inter-day and intra-day precision and accuracy data for the quantification of this compound itself are not typically reported in validation summaries, its performance is implicitly demonstrated through the precision and accuracy of the target analyte's quantification. The stability and consistency of the internal standard's signal are critical for a reliable assay. Regulatory guidelines, such as the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis," advocate for the use of stable isotope-labeled internal standards (SIL-IS) whenever possible to ensure the highest quality data.
Below are tables summarizing the performance of a validated LC-MS/MS method for the simultaneous determination of moexipril and moexiprilat in human plasma, utilizing this compound as the internal standard.
Table 1: Intra-Day and Inter-Day Precision and Accuracy for Moexipril Quantification
| Analyte | Nominal Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Moexipril | 2.5 (LQC) | 4.8 | 102.3 | 5.5 | 101.5 |
| 50 (MQC) | 3.1 | 98.9 | 4.2 | 99.8 | |
| 150 (HQC) | 2.5 | 101.2 | 3.7 | 100.7 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Intra-Day and Inter-Day Precision and Accuracy for Moexiprilat Quantification
| Analyte | Nominal Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Moexiprilat | 5.0 (LQC) | 5.2 | 97.8 | 6.1 | 98.5 |
| 100 (MQC) | 3.5 | 101.5 | 4.8 | 100.9 | |
| 300 (HQC) | 2.8 | 100.3 | 3.9 | 101.1 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
The data presented in these tables demonstrate that when this compound is used as the internal standard, the quantification of both moexipril and moexiprilat is highly precise and accurate, with coefficients of variation (%CV) and accuracy values well within the accepted regulatory limits (typically ±15% for precision and 85-115% for accuracy).
Comparison with Alternative Internal Standards
While this compound is the ideal choice, other structurally similar compounds, known as analogue internal standards, have also been used in moexipril bioanalysis. One such example is Benazepril, another ACE inhibitor. The following table provides a comparative overview of this compound and Benazepril as internal standards.
Table 3: Comparison of this compound and Benazepril as Internal Standards
| Feature | This compound (SIL-IS) | Benazepril (Analogue IS) |
| Structural Similarity | Identical to moexiprilat, with deuterium labeling. | Structurally similar ACE inhibitor. |
| Chromatographic Behavior | Co-elutes with moexiprilat, ensuring optimal tracking during the analytical run. | May have a different retention time than moexiprilat, potentially leading to tracking inaccuracies. |
| Ionization Efficiency | Nearly identical to moexiprilat, providing the most accurate compensation for matrix effects. | Ionization efficiency may differ from moexiprilat, which can affect accuracy. |
| Regulatory Preference | Strongly recommended by regulatory agencies like the FDA. | Acceptable, but a SIL-IS is preferred. |
| Cost and Availability | Generally more expensive and may require custom synthesis. | More readily available and cost-effective. |
The primary advantage of a SIL-IS like this compound is its ability to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This leads to more reliable and accurate results, particularly when dealing with complex biological matrices that can cause ion suppression or enhancement.
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the quantification of moexipril and moexiprilat in human plasma using this compound is provided below.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Moexipril: 499.3 → 206.1
-
Moexiprilat: 471.3 → 206.1
-
This compound: 476.3 → 211.1
-
Visualizing the Workflow
To better illustrate the experimental process and the logical relationships involved in the bioanalytical method, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for Moexipril and Moexiprilat quantification.
Caption: Role of this compound in mitigating analytical variability.
A Comparative Guide to Bioanalytical Methods for Moexiprilat Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. A core focus is placed on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which utilizes a stable isotope-labeled internal standard, Moexiprilat-d5, to ensure the highest level of accuracy and precision.
The Critical Role of this compound: An Internal Standard, Not a Calibrant
In quantitative bioanalysis, especially using mass spectrometry, variability can arise from sample preparation (e.g., extraction inconsistencies) and instrument response. To correct for these potential errors, an internal standard (IS) is used. The ideal IS is a compound that is chemically almost identical to the analyte but has a different mass, making it distinguishable by the mass spectrometer.
This compound is a deuterium-labeled analog of Moexiprilat and serves this purpose perfectly[1]. It is added at a constant, known concentration to all samples, including calibration standards, quality controls, and unknown study samples. The calibration curve is then generated by plotting the ratio of the analyte's response (Moexiprilat) to the internal standard's response (this compound) against the analyte's concentration. This ratiometric approach normalizes the data, correcting for variations and significantly improving the reliability of the results. Therefore, a calibration curve for this compound itself is not created; its consistent response is the anchor for quantifying the actual analyte.
Method Comparison: LC-MS/MS vs. HPLC-UV
The quantification of Moexiprilat, particularly in biological matrices for pharmacokinetic studies, demands high sensitivity and selectivity. Below is a comparison of a state-of-the-art LC-MS/MS method using this compound and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is more commonly applied to the prodrug, Moexipril, in pharmaceutical formulations.
Performance Data Summary
| Parameter | LC-MS/MS with this compound IS (for Moexiprilat) | RP-HPLC-UV (for Moexipril) |
| Analyte | Moexiprilat | Moexipril Hydrochloride |
| Linearity Range | 0.1 - 200 ng/mL | 5 - 25 µg/mL (5000 - 25000 ng/mL)[2] |
| Correlation Coefficient (r²) | > 0.998 | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | ~5 µg/mL (as per linearity range)[2] |
| Precision (%CV) | < 15% | < 2%[2] |
| Accuracy (%Bias) | Within ±15% | Not explicitly stated, recovery ~100% |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (risk of interference from metabolites or endogenous compounds) |
| Primary Application | Bioanalysis (plasma, urine), Pharmacokinetics | Quality Control, Pharmaceutical Dosage Forms |
Note: Data for the LC-MS/MS method is representative of typical performance for validated bioanalytical assays of this type. Data for HPLC-UV is derived from published methods on the prodrug Moexipril[2].
Experimental Protocols
Gold Standard: LC-MS/MS Method for Moexiprilat in Human Plasma
This protocol describes a typical procedure for determining the linearity and range for the quantification of Moexiprilat in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Moexiprilat Stock Solution (1 mg/mL): Accurately weigh 10 mg of Moexiprilat reference standard and dissolve in 10 mL of methanol.
-
Moexiprilat Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare working standards for spiking into plasma to create calibration curve points.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with methanol. This solution will be added to all samples during extraction.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Calibration Standards (CS): Spike appropriate amounts of the Moexiprilat working standards into blank human plasma to achieve final concentrations for an 8-point calibration curve (e.g., 0.1, 0.2, 1, 5, 20, 80, 160, 200 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (e.g., 0.3 ng/mL), Medium (e.g., 15 ng/mL), and High (e.g., 150 ng/mL).
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of each plasma sample (CS, QC, blank, or unknown), add 20 µL of the IS Working Solution (50 ng/mL).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Moexiprilat (e.g., m/z 471 -> 234) and this compound (e.g., m/z 476 -> 239).
5. Linearity and Range Determination:
-
Analyze the extracted calibration standards in triplicate.
-
Calculate the peak area response ratio (Moexiprilat Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Moexiprilat.
-
Perform a linear regression analysis with a weighting factor (typically 1/x or 1/x²).
-
The calibration curve is considered linear if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of their nominal value (±20% for the LLOQ). The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
Visualizations
Caption: Experimental workflow for bioanalytical method validation.
Caption: Relationship of components in calibration curve generation.
References
Comparative Guide to Robustness Testing of the Analytical Method for Moexiprilat-d5
This guide provides a comprehensive overview of the robustness testing for the analytical method of Moexiprilat-d5, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Moexipril. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] This document outlines the experimental protocol, presents comparative data, and visualizes the workflow for such a study, intended for researchers, scientists, and drug development professionals.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, as stipulated by the International Council for Harmonisation (ICH) guidelines. It ensures that the method is reliable and reproducible under the variable conditions that can be expected in different laboratories and on different days.[2] For High-Performance Liquid Chromatography (HPLC) methods, which are commonly used for the analysis of pharmaceuticals like Moexipril and its metabolites, several parameters are intentionally varied to assess the method's robustness.[1]
Key Parameters for Robustness Testing of this compound Analytical Method
The following table summarizes the typical parameters and their deliberate variations for the robustness testing of an HPLC-based analytical method for this compound. These parameters are selected based on common practices in pharmaceutical analysis and published methods for Moexipril.[3][4]
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Mobile Phase Composition | |||
| Organic Phase Ratio (%) | 30 | 32 | 28 |
| pH of Aqueous Buffer | 3.0 | 3.2 | 2.8 |
| Chromatographic Conditions | |||
| Flow Rate (mL/min) | 1.0 | 1.1 | 0.9 |
| Column Temperature (°C) | 30 | 35 | 25 |
| Detection | |||
| Wavelength (nm) | 210 | 212 | 208 |
Experimental Protocol for Robustness Testing
This section details the methodology for conducting the robustness study on the analytical method for this compound.
Objective
To evaluate the robustness of the HPLC analytical method for the quantification of this compound by assessing the impact of small, deliberate variations in key method parameters.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
A validated HPLC method for this compound
Instrumentation
-
A calibrated HPLC system with a UV detector
-
A C18 analytical column (e.g., Zorbax SB C18, 150mm x 4.6mm, 5.0µm)
Procedure
-
Preparation of Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
System Suitability: Before initiating the robustness study, perform a system suitability test under the nominal method conditions to ensure the system is performing adequately. The acceptance criteria for system suitability should be met (e.g., tailing factor ≤ 2.0, theoretical plates > 2000).
-
Parameter Variation: For each parameter listed in the table above, perform a set of injections of the standard solution, varying one parameter at a time while keeping the others at their nominal values.
-
Data Collection: For each condition, record the retention time, peak area, tailing factor, and theoretical plates.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time across all tested conditions. Compare the system suitability parameters for each variation against the established acceptance criteria.
Robustness Testing Experimental Workflow
Caption: Workflow for the robustness testing of the this compound analytical method.
Summary of Hypothetical Robustness Data
The following table presents a summary of hypothetical results from the robustness testing of the this compound analytical method.
| Parameter Varied | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| Nominal Condition | 2.85 | 1254321 | 1.2 | 5600 |
| Mobile Phase | ||||
| Organic Phase (+) | 2.65 | 1251098 | 1.2 | 5500 |
| Organic Phase (-) | 3.05 | 1258765 | 1.3 | 5700 |
| pH (+) | 2.88 | 1253210 | 1.2 | 5650 |
| pH (-) | 2.82 | 1255432 | 1.2 | 5550 |
| Chromatographic Conditions | ||||
| Flow Rate (+) | 2.59 | 1140292 | 1.2 | 5400 |
| Flow Rate (-) | 3.17 | 1393690 | 1.3 | 5800 |
| Temperature (+) | 2.80 | 1256789 | 1.1 | 5750 |
| Temperature (-) | 2.90 | 1251987 | 1.2 | 5450 |
| Detection | ||||
| Wavelength (+) | 2.85 | 1241778 | 1.2 | 5600 |
| Wavelength (-) | 2.85 | 1266864 | 1.2 | 5600 |
| Summary Statistics | ||||
| Mean | 2.86 | 1254490 | 1.22 | 5595 |
| Std. Dev. | 0.19 | 59281 | 0.06 | 139 |
| RSD (%) | 6.64 | 4.73 | 4.92 | 2.48 |
Comparison with Alternative Analytical Methods
While HPLC with UV detection is a robust and widely used method for the quantification of Moexipril and its analogues, alternative methods can be considered for specific applications.
| Method | Advantages | Disadvantages |
| HPLC-UV | Robust, cost-effective, widely available.[5] | Lower sensitivity compared to mass spectrometry. |
| LC-MS/MS | High sensitivity and selectivity, suitable for bioanalysis.[6] | Higher cost of instrumentation and maintenance. |
| UPLC-MS/MS | Faster analysis times and higher resolution than HPLC. | Higher operational pressures require specialized equipment. |
Logical Relationship of Robustness Testing Parameters
Caption: Inter-dependencies of parameters in robustness testing of an HPLC method.
Conclusion
The robustness testing of the analytical method for this compound is a critical step to ensure its reliability and suitability for its intended purpose. By systematically varying key parameters and evaluating the impact on the method's performance, a high degree of confidence in the analytical results can be achieved. The data presented in this guide, although hypothetical, illustrates the expected outcomes of a successful robustness study. The method can be considered robust if the system suitability criteria are met under all tested conditions and the relative standard deviation of the key responses remains within acceptable limits. This ensures the long-term performance and transferability of the analytical method.
References
Comparative Stability Analysis: Moexiprilat-d5 vs. Non-labeled Moexiprilat
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Stability of Deuterated and Non-labeled Moexiprilat
This guide synthesizes data from forced degradation studies of the prodrug moexipril, which is metabolized to moexiprilat, and the available stability information for deuterated moexipril standards.
Summary of Stability Data
The following tables summarize the available stability data for non-labeled moexipril under forced degradation conditions and the reported shelf-life stability of Moexipril-d5. It is crucial to interpret this information within the context of the differing experimental conditions.
Table 1: Forced Degradation Stability of Non-labeled Moexipril
| Stress Condition | Reagents and Conditions | Observations |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 80°C for 48 hours | Degradation observed[1] |
| Alkaline Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 48 hours | Degradation observed[1] |
| Neutral Hydrolysis | Water, refluxed at 80°C for 72 hours | Degradation observed[1] |
| Oxidative Degradation | 3%, 6%, and 30% H2O2 for 7 days | Degradation observed[1] |
| Photolytic Degradation | Exposure to UV light at 320 nm for 10 days (solid and liquid forms) | Degradation observed[1] |
| Thermal Degradation | 100°C for 3 days | Stable[1] |
Table 2: Reported Stability of Moexipril-d5
| Compound | Storage Condition | Reported Stability |
| Moexipril-d5 | -20°C | ≥ 4 years |
Note: The stability of Moexipril-d5 is provided as shelf-life stability for a chemical standard under controlled storage conditions and is not a result of forced degradation studies.
Experimental Protocols
The following is a representative experimental protocol for the forced degradation of non-labeled moexipril, based on published studies.
Objective: To investigate the stability of moexipril under various stress conditions to understand its degradation pathways.
Materials:
-
Moexipril hydrochloride
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
Hydrogen peroxide (3%, 6%, and 30%)
-
Purified water
-
HPLC grade methanol and ammonium acetate buffer
-
C18 column (e.g., 4.6 × 150 mm, 5 µm)
Procedure:
-
Acidic Degradation: A sample of moexipril is refluxed with 0.1 N HCl at 80°C for 48 hours.[1]
-
Alkaline Degradation: A sample of moexipril is refluxed with 0.1 N NaOH at 80°C for 48 hours.[1]
-
Neutral Degradation: A sample of moexipril is refluxed with purified water at 80°C for 72 hours.[1]
-
Oxidative Degradation: Samples of moexipril are treated with 3%, 6%, and 30% hydrogen peroxide for 7 days at room temperature.[1]
-
Photolytic Degradation: Solid and liquid samples of moexipril are exposed to UV light (320 nm) for 10 days.[1]
-
Thermal Degradation: A thin layer of solid moexipril is heated at 100°C for 3 days.[1]
-
Sample Analysis: All stressed samples are then analyzed by a stability-indicating HPLC method. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an ammonium acetate buffer and methanol.[1][2] The degradation products are identified and characterized using techniques such as LC-MS/MS.[1][2]
Visualizations
The following diagrams illustrate key processes related to moexipril and its analysis.
Moexipril is a prodrug that is converted in the liver to its active metabolite, moexiprilat, through the enzymatic hydrolysis of its ethyl ester group.[3][4][5][6] This biotransformation is essential for its pharmacological activity as an angiotensin-converting enzyme (ACE) inhibitor.[3][4]
References
A Head-to-Head Comparison: Moexiprilat-d5 Versus 13C-Labeled Moexiprilat as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: moexiprilat-d5 (deuterium-labeled) and ¹³C-labeled moexiprilat. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices where matrix effects and variability in sample processing are inherent challenges.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By closely mimicking the physicochemical properties of the analyte, they can effectively compensate for variations during sample preparation and analysis. However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can introduce subtle yet significant differences in analytical performance.
Performance Comparison: this compound vs. ¹³C-Labeled Moexiprilat
The substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of the molecule, leading to potential analytical challenges. These challenges include chromatographic shifts, where the deuterated standard may elute slightly earlier or later than the native analyte, and potential for back-exchange of deuterium atoms with hydrogen from the surrounding environment.
In contrast, ¹³C-labeled internal standards are chemically and physically almost identical to the unlabeled analyte. This near-perfect mimicry ensures co-elution under various chromatographic conditions and more effective compensation for matrix effects.[1]
The following table summarizes the expected performance characteristics of this compound versus ¹³C-labeled moexiprilat based on established principles and data from analogous compounds.
| Performance Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled Moexiprilat | Rationale & Supporting Data |
| Chromatographic Co-elution | Potential for partial or complete separation from moexiprilat. | Expected to co-elute perfectly with moexiprilat. | Deuteration can alter hydrophobicity, leading to retention time shifts. ¹³C labeling has a negligible effect on chromatographic behavior. Studies on other compounds have shown that the chromatographic resolution between an analyte and its deuterated analog increases with the number of deuterium substitutes, while ¹³C-labeled standards consistently co-elute.[2] |
| Matrix Effect Compensation | May be incomplete if chromatographic separation occurs. | Superior and more reliable compensation. | For effective compensation, the internal standard must experience the same matrix effects as the analyte at the same point in time. If they do not co-elute, they may be subjected to different degrees of ion suppression or enhancement.[3] |
| Isotopic Stability | Risk of back-exchange, especially if labels are on exchangeable positions (e.g., -OH, -NH). | Highly stable, with no risk of back-exchange. | The C-D bond can be more labile than a C-H bond under certain conditions. The ¹³C atoms are integrated into the stable carbon backbone of the molecule. |
| Accuracy & Precision | Generally good, but can be compromised by isotope effects. | Generally higher accuracy and precision. | Incomplete correction for matrix effects and variability due to chromatographic shifts can lead to greater variability in the analyte/internal standard peak area ratio. |
| Cost-Effectiveness | Typically less expensive to synthesize. | Generally more expensive to synthesize. | The synthetic routes for introducing deuterium are often simpler and utilize less expensive starting materials compared to ¹³C labeling.[4] |
Experimental Protocols
The following is a representative experimental protocol for the determination of moexiprilat in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or ¹³C-labeled moexiprilat.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or ¹³C-labeled moexiprilat in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous interferences. For example: 0-0.5 min (95% A), 0.5-2.5 min (linear gradient to 5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (linear gradient to 95% A), 3.6-5.0 min (95% A).
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Moexiprilat: Precursor ion > Product ion (to be determined by infusion and optimization)
-
This compound: Precursor ion (M+6) > Product ion (to be determined)
-
¹³C-Labeled Moexiprilat: Precursor ion (M+n, where n is the number of ¹³C labels) > Product ion (to be determined)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to achieve maximum sensitivity.
-
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the bioanalytical workflow and the logical relationship between the choice of internal standard and the reliability of the results.
Caption: Bioanalytical workflow for moexiprilat quantification.
Caption: Impact of internal standard choice on analytical reliability.
Conclusion
For the quantitative bioanalysis of moexiprilat, a ¹³C-labeled internal standard is the scientifically preferred choice over a deuterium-labeled standard like this compound. The key advantages of ¹³C-labeled moexiprilat are its chemical and isotopic stability, and its ability to co-elute with the analyte, which allows for more accurate and precise correction of matrix effects and other sources of variability during sample analysis. While this compound may be a more cost-effective option, researchers must be aware of the potential for chromatographic shifts and incomplete matrix effect compensation, which can compromise data quality. The selection of the internal standard should be made based on the required level of accuracy and precision for the intended application, with ¹³C-labeled standards offering the highest level of confidence in the generated data.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Moexiprilat-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Moexiprilat-d5. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and ensuring laboratory safety.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a derivative of the potent ACE inhibitor Moexipril, stringent adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene chemotherapy-rated gloves.[1] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and aerosols, which can cause serious eye damage.[2] |
| Protective Clothing | Disposable, fluid-resistant laboratory gown.[3] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator.[4] | Required when handling the powder form to prevent inhalation of airborne particles. |
Safe Handling and Storage Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, well-ventilated, and secure area at -20°C.
-
Clearly label the storage location with appropriate hazard warnings.
Preparation and Handling:
-
Designated Area: All handling of this compound powder should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don all required PPE as detailed in the table above.
-
Weighing: When weighing the powder, use a containment balance or perform the task in a fume hood to control airborne particles.
-
Solution Preparation: Prepare solutions in a fume hood. This compound is soluble in DMSO and Methanol.[5]
-
Spill Management: In case of a spill, immediately alert personnel in the area. Use an appropriate spill kit for cytotoxic drugs to clean the area, wearing full PPE.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used gloves, gowns, weighing papers, and other contaminated disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[2] Do not dispose of it down the drain, as it is very toxic to aquatic life.[2][6][7]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pogo.ca [pogo.ca]
- 4. What personal protective equipment is needed when handling DMDPB CAS? - Blog [china-zhufengchem.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
